1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine
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Overview
Description
1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine is an organosulfur compound characterized by the presence of two methanesulfonyl groups attached to a piperazine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine can be synthesized through the reaction of 4-methylpiperazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl groups can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form sulfonic acids.
Properties
CAS No. |
61316-02-7 |
---|---|
Molecular Formula |
C7H16N2O4S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1-methyl-4-(methylsulfonylmethylsulfonyl)piperazine |
InChI |
InChI=1S/C7H16N2O4S2/c1-8-3-5-9(6-4-8)15(12,13)7-14(2,10)11/h3-7H2,1-2H3 |
InChI Key |
GCXWISACYBHBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CS(=O)(=O)C |
Origin of Product |
United States |
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